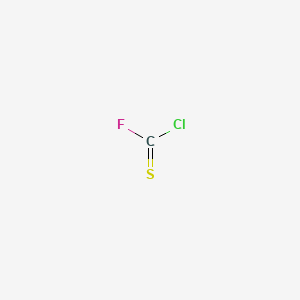
Carbonothioic chloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic chloride fluoride is a chemical compound with the molecular formula CClFS. It consists of one carbon atom, one sulfur atom, one chlorine atom, and one fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:
CS2+Cl2+F2→CClFS+S2F2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Carbonothioic fluoride (CF2S).
Substitution: Various halogenated derivatives depending on the substituent used
Aplicaciones Científicas De Investigación
Carbonothioic chloride fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .
Comparación Con Compuestos Similares
Similar Compounds
Carbonothioic fluoride (CF2S): Similar in structure but lacks the chlorine atom.
Carbonothioic chloride (CClS): Similar in structure but lacks the fluorine atom.
Carbonyl fluoride (COF2): Contains a carbonyl group instead of a thiocarbonyl group.
Uniqueness
Carbonothioic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
1495-18-7 |
|---|---|
Fórmula molecular |
CClFS |
Peso molecular |
98.53 g/mol |
Nombre IUPAC |
chloromethanethioyl fluoride |
InChI |
InChI=1S/CClFS/c2-1(3)4 |
Clave InChI |
FBFTTXYJHNXDDZ-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
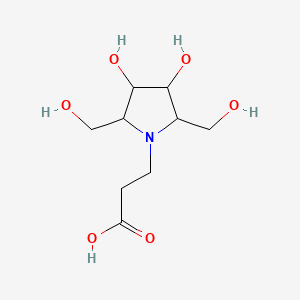
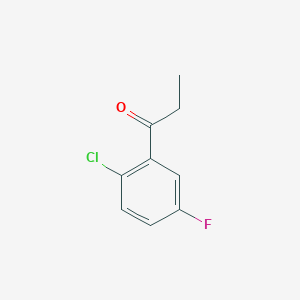
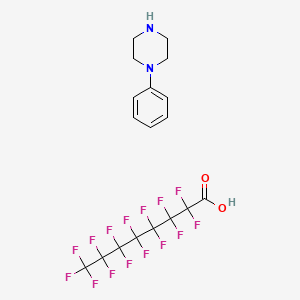
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
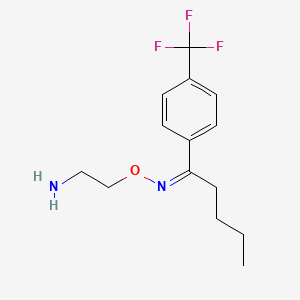
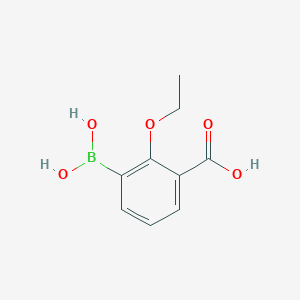


![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)

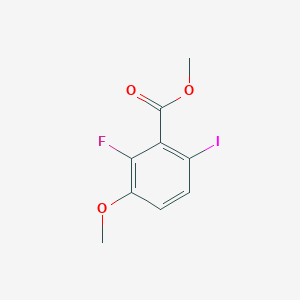

![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
